molecular formula C14H19N5O B12233801 N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)acetamide

N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)acetamide

Cat. No.: B12233801
M. Wt: 273.33 g/mol
InChI Key: WNOGLASLHQWLRM-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with various reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using deep eutectic solvents (DES) which provide a benign environment, high yield, and scalable process . The use of DES also simplifies the work-up procedure, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring .

Mechanism of Action

The mechanism of action of N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as CDK2, which play a crucial role in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C14H19N5O/c1-10-8-14(19-13(16-10)4-6-15-19)18-7-5-12(9-18)17(3)11(2)20/h4,6,8,12H,5,7,9H2,1-3H3

InChI Key

WNOGLASLHQWLRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCC(C3)N(C)C(=O)C

Origin of Product

United States

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